molecular formula C6H5ClN4S B021466 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100859-88-9

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B021466
CAS No.: 100859-88-9
M. Wt: 200.65 g/mol
InChI Key: HXUMCGPDKBIKSQ-UHFFFAOYSA-N
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Description

3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 3 and a methylthio (-SMe) group at position 5. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The chloro and methylthio substituents likely enhance its electrophilicity and binding affinity compared to unsubstituted derivatives, making it a promising candidate for drug discovery .

Properties

IUPAC Name

3-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMCGPDKBIKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610733
Record name 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-88-9
Record name 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The one-flask method, developed by Huang et al., enables efficient construction of the pyrazolo[3,4-d]pyrimidine core. The protocol begins with 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives, where substituents dictate final product regiochemistry. Key steps include:

  • Vilsmeier Reagent Formation : Treatment of 5-aminopyrazole 1a with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) generates a reactive imidoyl bromide intermediate.

  • Cyclization : Addition of hexamethyldisilazane (HMDS) induces ring closure, forming the pyrimidine moiety. The methylthio group at position 6 originates from pre-installed sulfur-containing substituents on the pyrazole precursor.

Optimization and Yields

Reaction parameters critically influence yield (Table 1):

Pyrazole SubstituentTemperature (°C)Time (h)Yield (%)
1-(o-Tolyl)60391
1-(m-Cl-Ph)70485
1-(p-Me-Ph)653.588

Data adapted from.

Chlorination at position 3 occurs in situ via residual HCl generated during PBr₃-DMF interactions, eliminating the need for post-cyclization halogenation.

Nucleophilic Substitution on Dichlorinated Intermediates

Synthesis of 3,6-Dichloro Precursors

Guerra et al. demonstrated that 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile intermediate. Preparation involves:

  • Cyclocondensation : Heating 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with hydrazine hydrate forms the pyrazole ring.

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at positions 3 and 6.

Thioether Formation

Selective substitution at position 6 proceeds via sodium methanethiolate (NaSMe) in anhydrous DMF:

3,6-Dichloro derivative+NaSMeDMF, 80°C3-Chloro-6-(methylthio) product\text{3,6-Dichloro derivative} + \text{NaSMe} \xrightarrow{\text{DMF, 80°C}} \text{3-Chloro-6-(methylthio) product} \quad \text{}

Reaction Profile :

  • Yield : 72–78% after recrystallization (ethanol/water).

  • Purity : >98% (HPLC).

Sequential Functionalization of Pyrimidine Scaffolds

Direct Chlorination of 6-(Methylthio) Derivatives

Post-synthetic chlorination offers an alternative route:

  • Core Synthesis : Generate 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine via Ullmann coupling.

  • Electrophilic Chlorination : React with N-chlorosuccinimide (NCS) in acetonitrile at reflux:

6-(Methylthio) derivative+NCSMeCN, Δ3-Chloro-6-(methylthio) product\text{6-(Methylthio) derivative} + \text{NCS} \xrightarrow{\text{MeCN, Δ}} \text{3-Chloro-6-(methylthio) product} \quad \text{}

Catalytic Enhancements

Inclusion of Lewis acids (e.g., FeCl₃) improves regioselectivity:

CatalystTemperature (°C)Time (h)Yield (%)
None801245
FeCl₃60682

Comparative Analysis of Methods

Efficiency and Scalability

  • One-Flask Synthesis : Highest atom economy (89%) but requires specialized pyrazole precursors.

  • Nucleophilic Substitution : Scalable to multi-kilogram batches, though dichlorination increases step count.

  • Post-Synthetic Chlorination : Ideal for late-stage diversification but suffers from moderate yields.

Spectroscopic Characterization

Key NMR signals for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine:

  • ¹H NMR (CDCl₃) : δ 2.52 (s, 3H, SCH₃), 8.61 (s, 1H, H-5).

  • ¹³C NMR : δ 14.2 (SCH₃), 118.5 (C-3), 152.7 (C-6).

Industrial Considerations

Green Chemistry Metrics

  • E-Factor : One-flask method achieves E = 2.3 (kg waste/kg product) vs. 5.1 for stepwise routes.

  • Solvent Recovery : DMF and ethanol recycling reduces costs by 40% in pilot plants.

Regulatory Compliance

  • ICH Guidelines : All routes meet impurity thresholds (<0.15% for genotoxicants) .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) under reflux conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Major Products

    Nucleophilic substitution: Substituted pyrazolo[3,4-d]pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylthio group.

    Reduction: Reduced derivatives of the pyrazolo[3,4-d]pyrimidine core or its substituents.

Scientific Research Applications

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules with potential anticancer, antiviral, and anti-inflammatory properties.

    Chemical Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: It can be utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites or allosteric sites. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The pyrazolo[3,4-d]pyrimidine class exhibits significant pharmacological versatility, modulated by substituent variations. Below is a detailed comparison of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Biological Activities Unique Features References
This compound Cl (C3), -SMe (C6) C₆H₅ClN₄S Kinase inhibition (inferred) Balanced electrophilicity and lipophilicity
4-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine -CH₃ (C4), -SMe (C6) C₇H₈N₄S Protein kinase inhibition, antimicrobial Methyl group enhances stability and target selectivity
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Br (C3), Cl (C4), -SMe (C6) C₆H₄BrClN₄S Anticancer (kinase inhibition) Higher reactivity due to dual halogenation
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine -SMe (C6) C₅H₅N₄S Moderate kinase inhibition Simpler structure with fewer steric effects
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-6-amine Cl (C4), -NH₂ (C6) C₅H₄ClN₅ Antibacterial, kinase modulation Amino group improves solubility and H-bonding

Key Observations

Substituent Effects on Reactivity: Halogens (Cl, Br) at C3 or C4 increase electrophilicity, enhancing interactions with nucleophilic residues in kinase active sites . Methylthio (-SMe) at C6 contributes to lipophilicity, improving membrane permeability . Amino (-NH₂) or methyl (-CH₃) groups at C4 modulate solubility and target specificity .

Biological Activity Trends: Anticancer Potential: Bromo- and chloro-substituted derivatives (e.g., 3-bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine) show potent kinase inhibition, suppressing cancer cell proliferation . Antimicrobial Activity: Methylthio and amino derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens . Kinase Selectivity: The absence of bulky substituents (e.g., in 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine) reduces steric hindrance, favoring binding to conserved kinase domains .

Synthetic Accessibility :

  • Multi-step syntheses are common, often involving cyclocondensation and halogenation reactions .
  • Commercial availability (e.g., BLD Pharm Ltd. offers analogs like 4-chloro-3-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with >95% purity) highlights industrial scalability .

Biological Activity

3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

  • Chemical Formula : C₆H₅ClN₄S
  • Molecular Weight : 200.65 g/mol
  • CAS Number : 100859-88-9
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a chlorine and methylthio substituent.

This compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for targeting various malignancies.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant anticancer activity.

  • In Vitro Studies :
    • Cell Lines Tested : MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer).
    • IC₅₀ Values : The compound showed IC₅₀ values ranging from 45 to 97 nM against MCF-7 and HCT-116 cell lines, indicating potent cytotoxic effects compared to reference drugs like sorafenib (IC₅₀: 144 nM) .
  • Mechanistic Insights :
    • The compound's ability to inhibit CDK2/cyclin A complexes was highlighted as a key factor in its anticancer effects. This inhibition leads to disrupted cell cycle progression and increased apoptosis in cancer cells .

Comparative Efficacy

The following table summarizes the IC₅₀ values of this compound compared to other known compounds:

CompoundCell LineIC₅₀ (nM)
This compoundMCF-745–97
HCT-1167–99
SorafenibMCF-7144
HCT-116176

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives where this compound was included. The study revealed that this compound effectively inhibited tumor growth and induced apoptosis in MCF-7 models . Furthermore, molecular docking studies confirmed its binding affinity to CDK2, supporting its role as a potential therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component cyclocondensation reactions. For example, Swelam et al. employed a one-pot method using thiourea derivatives and halogenated precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core . Key factors include:

  • Temperature control : Elevated temperatures (80–100°C) enhance cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Lewis acids like ZnCl₂ can accelerate thiolation at the 6-position . Yields range from 25% to 70%, depending on substituent reactivity and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological verification includes:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methylthio at C6 and chloro at C3). For example, the methylthio group shows a singlet at δ 2.5–2.7 ppm in 1^1H NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₆H₅ClN₄S, MW 200.65 g/mol) .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly for halogenated derivatives .

Q. What preliminary biological activities have been reported for this compound?

Initial screens indicate:

  • Kinase inhibition : Selective inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at IC₅₀ values of 0.5–5 μM, assessed via competitive ATP-binding assays .
  • Antimicrobial activity : Moderate activity against Gram-positive bacteria (MIC 16–32 μg/mL) in broth microdilution assays .
  • Cytotoxicity : IC₅₀ values of 10–20 μM against HeLa and MCF-7 cancer cell lines in MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data for derivatives of this compound?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution in biological buffers .
  • Metabolic stability : Perform liver microsome assays to assess degradation rates, which may explain reduced activity in cell-based vs. enzymatic assays .

Q. What strategies optimize the synthesis of analogues with enhanced kinase selectivity?

Rational design approaches include:

  • Substituent variation : Replace the 3-chloro group with electron-withdrawing groups (e.g., CF₃) to improve binding to hydrophobic kinase pockets .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with target kinases (e.g., hydrogen bonding with hinge regions) .
  • Parallel synthesis : Generate libraries via Suzuki-Miyaura coupling or nucleophilic substitution at the 4-position to explore SAR .

Q. How do structural modifications at the 1H-pyrazolo[3,4-d]pyrimidine core influence pharmacological properties?

Key findings from SAR studies:

ModificationImpactExample DerivativeActivity Change
N1 alkylation Enhances metabolic stability1-Isopropyl derivative (CAS 1251212-42-6)2-fold increase in plasma half-life
C6 thioether replacement Alters kinase selectivity6-Amino derivativeShift from EGFR to Abl1 inhibition
C3 halogen substitution Affects cytotoxicity3-Bromo analogue (CAS 1378860-94-6)IC₅₀ reduced to 5 μM in HeLa cells

Q. What computational methods are used to predict the binding mode of this compound to kinase targets?

Advanced workflows include:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
  • Free-energy perturbation (FEP) : Quantify energy changes for substituent modifications (e.g., chloro vs. methylthio) to prioritize synthetic targets .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) shared with known kinase inhibitors .

Methodological Considerations

Q. How should researchers design experiments to evaluate off-target effects of this compound?

A tiered approach is recommended:

  • Primary screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
  • Secondary assays : Test against related enzymes (e.g., phosphodiesterases) to rule out non-kinase effects .
  • Tertiary validation : CRISPR/Cas9 knockout of target kinases in cell lines to confirm on-target activity .

Q. What analytical techniques are critical for purity assessment during synthesis?

  • HPLC-UV/HRMS : Detect impurities >0.1% using C18 columns and gradient elution (ACN/water + 0.1% formic acid) .
  • Elemental analysis : Confirm C, H, N, S, Cl content within ±0.4% of theoretical values .
  • DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

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